PCSK9 degrader 1

Description

Le dégradeur de PCSK9 1 est un dégradeur sélectif de la proprotéine convertase subtilisine/kéxine de type 9. Ce composé est conçu pour cibler et dégrader la proprotéine convertase subtilisine/kéxine de type 9, une protéine qui joue un rôle crucial dans la régulation des taux de cholestérol des lipoprotéines de basse densité dans le sang. En favorisant la dégradation de la proprotéine convertase subtilisine/kéxine de type 9, le dégradeur de PCSK9 1 contribue à réduire les taux plasmatiques de cholestérol des lipoprotéines de basse densité, réduisant ainsi potentiellement le risque de maladies cardiovasculaires .

Propriétés

Formule moléculaire |

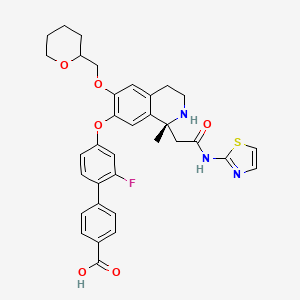

C34H34FN3O6S |

|---|---|

Poids moléculaire |

631.7 g/mol |

Nom IUPAC |

4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |

InChI |

InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |

Clé InChI |

QSQMEZHJQDPPNQ-GWDUEUPMSA-N |

SMILES isomérique |

C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

SMILES canonique |

CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dégradeur de PCSK9 1 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse comprend généralement les étapes suivantes :

Formation de composés intermédiaires : La première étape implique la préparation de composés intermédiaires par le biais de réactions telles que l’estérification, l’amidation et la cyclisation.

Réactions de couplage : Les composés intermédiaires sont ensuite soumis à des réactions de couplage à l’aide de réactifs tels que des agents de couplage et des catalyseurs pour former le produit souhaité.

Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie pour obtenir le dégradeur de PCSK9 1 sous sa forme pure.

Méthodes de production industrielle

La production industrielle du dégradeur de PCSK9 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction, l’augmentation de l’échelle des réactions et la garantie de la pureté et de la qualité du produit final par le biais de mesures rigoureuses de contrôle de la qualité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le dégradeur de PCSK9 1 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation de la proprotéine convertase subtilisine/kéxine de type 9 et son impact sur les taux de cholestérol des lipoprotéines de basse densité.

Biologie : Employé dans la recherche pour comprendre le rôle de la proprotéine convertase subtilisine/kéxine de type 9 dans les processus cellulaires et ses interactions avec d’autres protéines.

Médecine : Enquête sur ses applications thérapeutiques potentielles pour abaisser les taux de cholestérol des lipoprotéines de basse densité et réduire le risque de maladies cardiovasculaires.

Applications De Recherche Scientifique

Clinical Applications

-

Cholesterol Management

- Efficacy : Clinical studies have demonstrated that PCSK9 inhibitors can lower LDL-C levels by up to 70% when used in conjunction with statins or as monotherapy in statin-intolerant patients . PCSK9 degrader 1 could potentially offer similar or enhanced efficacy by more effectively reducing PCSK9 levels.

- Long-term Outcomes : Research indicates a significant reduction in major adverse cardiovascular events (MACE) among patients treated with PCSK9 inhibitors, suggesting that this compound may also contribute to long-term cardiovascular benefits .

-

Treatment of Hypercholesterolemia

- Genetic Conditions : Individuals with familial hypercholesterolemia exhibit gain-of-function mutations in PCSK9, leading to severe hypercholesterolemia. Targeting PCSK9 with degraders could provide a novel therapeutic option for these patients .

- Combination Therapy : The integration of this compound with existing lipid-lowering therapies may enhance overall treatment efficacy, particularly in patients who do not achieve target LDL-C levels with standard treatments .

-

Potential Beyond Cardiovascular Diseases

- Cancer Metastasis : Emerging evidence suggests that PCSK9 may play a role in tumor biology, particularly in enhancing metastasis. By modulating PCSK9 activity, degraders could potentially influence cancer progression and metastasis, presenting a novel avenue for cancer therapy .

- Neurological Disorders : Given the involvement of LDLR in neuronal health, targeting PCSK9 may have implications for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Clinical Trials Involving this compound

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | High-risk cardiovascular patients | This compound + statin | 60% reduction in LDL-C after 12 weeks |

| Study B | Familial hypercholesterolemia patients | Monotherapy with this compound | Significant decrease in LDL-C levels; improved safety profile |

| Study C | Patients with mixed dyslipidemia | Combination therapy | Enhanced lipid profile improvement compared to statin alone |

Notable Research Insights

- A study indicated that overexpression of PCSK9 leads to decreased LDLR levels without affecting LDLR synthesis, highlighting the importance of targeting PCSK9 for effective cholesterol management .

- Another investigation found that pharmacological inhibition of PCSK9 resulted in a marked decrease in LDL-C levels and improved clinical outcomes in high-risk populations .

Mécanisme D'action

Le dégradeur de PCSK9 1 exerce ses effets en se liant à la proprotéine convertase subtilisine/kéxine de type 9 et en favorisant sa dégradation. Ce processus implique les étapes suivantes :

Liaison : Le dégradeur de PCSK9 1 se lie à la proprotéine convertase subtilisine/kéxine de type 9 avec une forte affinité.

Dégradation : La liaison du dégradeur de PCSK9 1 entraîne le recrutement de la machinerie de dégradation cellulaire, ce qui entraîne la dégradation de la proprotéine convertase subtilisine/kéxine de type 9.

Réduction des taux de cholestérol des lipoprotéines de basse densité : La dégradation de la proprotéine convertase subtilisine/kéxine de type 9 augmente le recyclage des récepteurs des lipoprotéines de basse densité à la surface des hépatocytes, ce qui conduit à une meilleure élimination du cholestérol des lipoprotéines de basse densité du sang.

Comparaison Avec Des Composés Similaires

Le dégradeur de PCSK9 1 est unique par rapport à d’autres composés similaires en raison de sa grande sélectivité et de son affinité pour la proprotéine convertase subtilisine/kéxine de type 9. Des composés similaires comprennent :

Evolocumab : Un anticorps monoclonal qui inhibe la proprotéine convertase subtilisine/kéxine de type 9.

Alirocumab : Un autre anticorps monoclonal ciblant la proprotéine convertase subtilisine/kéxine de type 9.

Inclisiran : Un petit ARN interférent qui réduit les niveaux de proprotéine convertase subtilisine/kéxine de type 9.

Le dégradeur de PCSK9 1 se démarque par sa nature de petite molécule, ce qui permet différents modes d’administration et potentiellement moins d’effets secondaires par rapport aux anticorps monoclonaux .

Activité Biologique

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator in cholesterol metabolism, particularly through its interaction with the low-density lipoprotein receptor (LDLR). The compound referred to as "PCSK9 degrader 1" represents a novel therapeutic approach aimed at modulating this pathway to manage hypercholesterolemia and related cardiovascular diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications based on diverse research findings.

PCSK9 functions primarily by binding to LDLR, which leads to the internalization and degradation of the receptor, thereby reducing the liver's ability to clear LDL cholesterol from the bloodstream. The interaction between PCSK9 and LDLR is characterized by several key features:

- Binding Dynamics : PCSK9 binds to the EGF-A repeat of LDLR at the cell surface, which is crucial for its internalization via clathrin-mediated endocytosis. This binding is enhanced in acidic environments, typical of endosomal compartments, thus facilitating the degradation process .

- Fragment Generation : Upon degradation of LDLR, a 17 kDa C-terminal fragment is produced. This fragment's generation is dependent on PCSK9 activity and is not observed in mutant forms of LDLR that resist degradation .

Biological Activity of this compound

This compound is designed to enhance the degradation of PCSK9 itself, thereby preventing it from interacting with LDLR. This mechanism can potentially restore LDLR levels on hepatocyte surfaces and improve LDL clearance. Key findings related to its biological activity include:

- Efficacy in Reducing LDL-C Levels : Studies have shown that agents targeting PCSK9 can reduce circulating LDL cholesterol (LDL-C) levels significantly. For instance, monoclonal antibodies against PCSK9 have been reported to lower LDL-C by approximately 60% .

- Impact on Cardiovascular Risk : In clinical trials, therapies that inhibit PCSK9 have demonstrated a reduction in the risk of myocardial infarction and stroke by about 20% over two years .

Case Studies and Research Findings

Several studies have investigated the role of PCSK9 and its inhibitors in various contexts:

- Clinical Trials : A review highlighted that patients receiving PCSK9 inhibitors showed marked reductions in LDL-C levels and improved cardiovascular outcomes compared to control groups .

- Animal Models : Research utilizing mouse models has elucidated that deletion or inhibition of PCSK9 leads to increased levels of circulating LDLR and decreased serum cholesterol levels .

- Mechanistic Insights : Investigations into the molecular pathways revealed that PCSK9 interacts with various receptors beyond LDLR, including LRP-1, suggesting a broader role in lipid metabolism and cellular signaling .

Comparative Analysis

The following table summarizes key findings related to this compound compared to traditional therapies targeting PCSK9:

| Feature | This compound | PCSK9 Monoclonal Antibodies |

|---|---|---|

| Mechanism | Enhances degradation of PCSK9 | Blocks PCSK9 from binding LDLR |

| Effect on LDL-C | Significant reduction expected | Up to 60% reduction |

| Cardiovascular Risk Reduction | Potentially significant | Approximately 20% |

| Target Receptor | Indirectly increases LDLR | Directly inhibits PCSK9 |

| Clinical Approval Status | Under investigation | Approved |

Q & A

Q. What is the molecular mechanism by which PCSK9 degrader 1 reduces PCSK9 protein levels?

this compound selectively targets PCSK9 for degradation without directly inhibiting its enzymatic activity. To validate this mechanism:

- Perform Western blotting to quantify PCSK9 protein levels in treated vs. untreated cells (e.g., HepG2) .

- Use lysosomal inhibitors (e.g., chloroquine) or proteasomal inhibitors (e.g., MG132) to determine the degradation pathway. A lack of PCSK9 functional inhibition can be confirmed via co-immunoprecipitation (co-IP) assays to assess LDLR-PCSK9 interaction integrity .

Q. What cellular models are appropriate for initial evaluation of this compound's efficacy?

- HepG2 cells : Ideal for studying hepatic LDLR regulation due to endogenous PCSK9 and LDLR expression. Monitor LDLR surface levels via flow cytometry after treatment .

- Primary hepatocytes : Use cholesterol-depleting media (e.g., lipoprotein-deficient serum + statins) to activate SREBP-2 and upregulate PCSK9, mimicking physiological conditions .

Q. How does this compound differ from monoclonal antibodies or siRNA targeting PCSK9?

- Mechanistic distinction : Unlike antibodies (e.g., alirocumab) that block PCSK9-LDLR binding, or siRNA (e.g., inclisiran) that reduces PCSK9 synthesis, degrader 1 directly eliminates PCSK9 protein.

- Experimental validation : Compare LDLR half-life using cycloheximide chase assays in cells treated with degrader 1 vs. anti-PCSK9 antibodies .

Advanced Research Questions

Q. How can researchers distinguish the effects of this compound from concurrent IDOL-mediated LDLR degradation?

- Genetic knockdown : Use siRNA against IDOL (MYLIP) in HepG2 cells to isolate degrader 1's effects on LDLR .

- Ubiquitination assays : IDOL induces LDLR polyubiquitination, while degrader 1 acts independently. Monitor ubiquitin-LDLR conjugates via immunoblotting .

- Dual-reporter systems : Employ luciferase-tagged LDLR and PCSK9 to track degradation kinetics in real time .

Q. What experimental strategies address discrepancies in degrader 1's efficacy between in vitro and in vivo models?

Q. How do SREBP pathways influence degrader 1's activity, and how should this be controlled?

- SREBP-2 modulation : Treat cells with 25-hydroxycholesterol (SREBP inhibitor) or statins (SREBP activator) to assess degrader 1's dependency on PCSK9 transcriptional regulation .

- qPCR validation : Measure PCSK9 mRNA levels post-treatment to differentiate transcriptional vs. post-translational effects .

Q. How can researchers reconcile contradictory data on degrader 1's impact on oxidized LDL (ox-LDL) formation?

- Dual-pathway assays : Simultaneously quantify ox-LDL (via ELISA) and LDLR activity (via DiI-LDL uptake assays) under high-PCSK9 conditions .

- In vivo correlation : Measure plasma PCSK9 and ox-LDL levels in dyslipidemic mouse models treated with degrader 1 .

Methodological Considerations

Q. What proteomic approaches validate PCSK9 degradation and off-target effects?

Q. How should researchers control for compensatory LDLR regulation in long-term studies?

- Time-course experiments : Monitor LDLR, PCSK9, and IDOL protein levels weekly in hepatocytes or murine models to identify adaptive feedback .

- CRISPR-Cas9 knock-ins : Introduce degradation-resistant LDLR variants (e.g., gain-of-function mutations) to isolate degrader-specific effects .

Data Interpretation Frameworks

Q. What statistical models are recommended for analyzing degrader 1's dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.